molecular formula C11H23BrO3 B13876977 Acetic acid;1-bromononan-4-ol CAS No. 54314-55-5

Acetic acid;1-bromononan-4-ol

Cat. No.: B13876977
CAS No.: 54314-55-5
M. Wt: 283.20 g/mol
InChI Key: BQKLNLJAUPLKIE-UHFFFAOYSA-N
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Description

Acetic acid;1-bromononan-4-ol is an organic compound that combines the properties of acetic acid and a brominated alcohol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 1-bromononan-4-ol is a brominated alcohol, where a bromine atom is attached to the fourth carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromononan-4-ol typically involves the bromination of nonan-4-ol followed by esterification with acetic acid. The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

For the esterification step, the brominated alcohol is reacted with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux to drive the esterification to completion, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps can be integrated into a single process, with careful control of reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-bromononan-4-ol can undergo various chemical reactions, including:

    Oxidation: The brominated alcohol group can be oxidized to a corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for hydroxide substitution.

Major Products

    Oxidation: Nonan-4-one or nonanoic acid.

    Reduction: Nonan-4-ol.

    Substitution: Nonan-4-ol derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-bromononan-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the bromine atom.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of acetic acid;1-bromononan-4-ol depends on its specific application. In antimicrobial studies, the bromine atom is believed to disrupt microbial cell membranes, leading to cell lysis. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which can activate adjacent carbon atoms for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1-bromononane: A brominated alkane without the hydroxyl group.

    Nonan-4-ol: An alcohol without the bromine atom.

    Acetic acid;1-chlorononan-4-ol: A similar compound with a chlorine atom instead of bromine.

Uniqueness

Acetic acid;1-bromononan-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the nonane chain. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

54314-55-5

Molecular Formula

C11H23BrO3

Molecular Weight

283.20 g/mol

IUPAC Name

acetic acid;1-bromononan-4-ol

InChI

InChI=1S/C9H19BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

BQKLNLJAUPLKIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCBr)O.CC(=O)O

Origin of Product

United States

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